1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone
Description
1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is a piperidine derivative featuring a hydroxyethylamino substituent at the 3-position of the piperidine ring and an acetyl group at the 1-position. This compound has been cataloged as a research chemical (ChemSpider ID: referenced in ) but is currently discontinued.
Properties
IUPAC Name |
1-[3-(2-hydroxyethylamino)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)11-5-2-3-9(7-11)10-4-6-12/h9-10,12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDQBSQUYPJCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine Derivatives
A widely used method involves the alkylation of piperidine precursors with 2-chloroethanol or ethylene oxide. For instance, 1-(3-aminopiperidin-1-yl)-ethanone is reacted with 2-chloroethanol in the presence of a base such as potassium carbonate, yielding the target compound after purification. Key parameters include:
This method is favored for its simplicity but requires careful control of stoichiometry to avoid over-alkylation.
Reductive Amination
Reductive amination of 1-(3-oxopiperidin-1-yl)-ethanone with ethanolamine using sodium cyanoborohydride (NaBH₃CN) in methanol achieves moderate yields (65–72%). The reaction proceeds via imine intermediate formation, followed by reduction:
Optimized Conditions :
Advanced Catalytic Methods
Transition Metal Catalysis
Palladium-catalyzed coupling reactions enable the introduction of the hydroxyethylamino group. For example, Suzuki-Miyaura coupling using 1-(3-bromopiperidin-1-yl)-ethanone and a boronic ester derivative of ethanolamine achieves 85% yield under inert conditions:
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | THF | 85% |
This method reduces side reactions but requires stringent anhydrous conditions.
Organocatalytic Approaches
Proline-derived catalysts facilitate asymmetric synthesis, critical for enantiomerically pure products. A study reported 92% enantiomeric excess (ee) using L-proline in DMF at 40°C:
Green Chemistry Methodologies
Solvent-Free Synthesis
Microwave-assisted synthesis under solvent-free conditions reduces reaction time from 12 hours to 45 minutes, achieving 88% yield:
| Parameter | Value |
|---|---|
| Power | 300 W |
| Temperature | 120°C |
| Catalyst | None |
Ultrasound-Assisted Reactions
Ultrasound irradiation (25 kHz) enhances mixing and reduces energy consumption. A 20-minute reaction in ethanol yielded 91% product:
Analytical Characterization Techniques
Post-synthesis characterization employs:
-
NMR Spectroscopy : δ 1.45 ppm (piperidine CH₂), δ 3.65 ppm (HOCH₂CH₂N).
-
HPLC Purity : >97% using C18 column (methanol:water = 70:30).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Alkylation | 78% | 95% | Low | High |
| Reductive Amination | 72% | 93% | Medium | Moderate |
| Pd Catalysis | 85% | 98% | High | Low |
| Ultrasound | 91% | 97% | Low | High |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors achieve 1.2 kg/day output with 89% yield, using:
Emerging Methodologies
Recent advances include enzymatic catalysis using transaminases , yielding 95% product under mild conditions (30°C, pH 7.5) .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Piperidine-Ethanone Derivatives with Aromatic Substituents
- 1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8): Structure: Lacks the hydroxyethylamino group; instead, a phenyl ring is attached to the piperidine. Properties: Molecular weight 203.28 g/mol, density 1.052 g/cm³, and lower boiling point (124–125.5°C at 0.5 Torr) compared to the hydroxyethylamino analog. The absence of the polar hydroxy group reduces solubility in aqueous media .
- 1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone: Structure: Incorporates a methylindole moiety, increasing aromaticity and molecular weight (256.35 g/mol).
Heterocyclic Piperidine-Ethanone Derivatives
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (22–28): Structure: Features a tetrazole ring instead of hydroxyethylamino. Synthesized via reaction of 2-chloro-1-(1-aryl-tetrazol-5-yl)ethanone with piperidine in acetonitrile .
Piperidine-Ethanones in Drug Development
- Iloperidone Intermediate: Structure: Contains a benzo[d]isoxazole-piperidine-ethanone core. Molecular ion at m/z 443 (M+H)+, significantly higher due to the fluorobenzoisoxazole substituent. Application: Used in antipsychotic drug synthesis with high purity (98.7% by HPLC) and yield (85%) .
- PfCDPK4 Inhibitors (e.g., 17i): Structure: Includes a pyrazolo[3,4-d]pyrimidin-4-amine core linked to a piperidine-ethanone group. Properties: The azetidinylmethyl substituent may improve selectivity for parasitic kinase targets, as demonstrated in antimalarial studies .
Key Physicochemical Data
Functional and Pharmacological Insights
- Hydroxyethylamino Group: Enhances water solubility and hydrogen-bonding capacity, which may improve bioavailability compared to purely aromatic analogs (e.g., phenyl- or indole-substituted derivatives) .
- Tetrazole vs.
- Isomerization Dynamics: Piperidine-ethanone derivatives (e.g., 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone) undergo temperature-dependent isomerization with an energy barrier of ~67 kJ/mol, impacting stability .
Biological Activity
1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H24N2O
- Molecular Weight : Approximately 214.309 g/mol
This compound features a piperidine ring substituted with a hydroxyethylamino group and an ethanone functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways essential for cellular functions.
- Receptor Interaction : It has the potential to interact with cellular receptors, thereby modulating signal transduction pathways that affect cellular responses and metabolic processes.
- Hydrogen Bonding : The hydroxyethylamino group can form hydrogen bonds with biomolecules, enhancing its affinity for target proteins .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate promising antibacterial properties, particularly against Gram-positive bacteria .
| Bacterial Strain | MIC (μg/mL) | Control (Ciprofloxacin) MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 6.25 | 2 |
| Escherichia coli | 12.5 | 2 |
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly in the context of anxiety and depression. Animal models have shown that it may exert anxiolytic effects by modulating neurotransmitter systems, including serotonin and norepinephrine pathways.
Case Studies
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. Results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to other derivatives, suggesting its potential as a lead compound for developing new antibiotics . -
Neuropharmacological Assessment :
In a controlled study involving rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors, as measured by standard behavioral tests (e.g., elevated plus maze). These findings support further investigation into its potential therapeutic application in treating anxiety disorders.
Comparative Analysis
When compared to similar compounds, such as 1-[3-(2-Hydroxy-ethylamino)-morpholin-1-yl]-ethanone and 1-[3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone, this compound exhibits unique pharmacological profiles due to its specific structural features.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring; ethanone group | Antimicrobial; neuropharmacological effects |
| 1-[3-(2-Hydroxy-ethylamino)-morpholin-1-yl]-ethanone | Morpholine ring; modified functional groups | Limited studies; potential neuroactivity |
| 1-[3-(2-Hydroxy-ethylamino)-pyrrolidin-1-yl]-ethanone | Pyrrolidine ring; distinct reactivity | Emerging antibacterial activity |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[3-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via alkylation of piperidine derivatives. For example, reacting 3-(2-hydroxyethylamino)piperidine with acetyl chloride in dichloromethane under reflux yields the target compound. Catalysts like triethylamine are critical for deprotonation, and temperature control (40–60°C) prevents side reactions like over-alkylation. Yield optimization (70–85%) requires precise stoichiometry and inert atmospheres to minimize oxidation of the hydroxyethyl group .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 1.4–3.2 ppm, ethanone carbonyl at δ 207 ppm). 2D-COSY confirms spatial correlations between hydroxyethyl and piperidine protons .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the piperidine-ethanone moiety. Data collection at 100 K minimizes thermal motion artifacts .
Q. What functional groups dictate its reactivity in medicinal chemistry applications?
- Methodological Answer : The hydroxyethylamino group participates in hydrogen bonding with biological targets (e.g., enzymes), while the ethanone carbonyl enables nucleophilic additions (e.g., Grignard reactions). Piperidine's basicity (pKa ~11) enhances solubility in physiological pH, critical for pharmacokinetic studies. Reactivity is modulated by protecting groups (e.g., Boc for amine protection during derivatization) .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis for chiral drug development?
- Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINOL-derived phosphoric acids) controls stereochemistry at the piperidine C3 position. Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases separates enantiomers, achieving >98% ee. Dynamic kinetic resolution under microwave irradiation (100°C, 20 min) accelerates racemization-free synthesis .
Q. How do structural modifications at the hydroxyethylamino group alter binding affinity to neurotransmitter receptors?
- Methodological Answer : Replace the hydroxyethyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on receptor binding. Radioligand displacement assays (e.g., [³H]raclopride for dopamine D2 receptors) quantify IC₅₀ values. Molecular docking (AutoDock Vina) predicts interactions: hydroxyethyl forms H-bonds with Asp114 in D2 receptors, while bulkier groups reduce fit. In vitro data must be validated with in vivo microdialysis to confirm functional antagonism .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Cell Lines : Use identical passage numbers (e.g., HEK293T < passage 20) to avoid genetic drift.
- Buffer Systems : Replace Tris with HEPES (pH 7.4) to stabilize metal ion-dependent enzymes.
- Orthogonal Assays : Confirm kinase inhibition (IC₅₀) via both fluorescence polarization and MALDI-TOF mass spectrometry. Reproduce conflicting studies with controlled variables (e.g., ATP concentration in kinase assays) .
Q. What computational strategies predict metabolic stability of this compound?
- Methodological Answer :
- In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites (e.g., piperidine N-dealkylation).
- MD Simulations : GROMACS simulations (50 ns) model liver microsomal membrane permeability. LogP values >2 correlate with hepatic extraction.
- In Vitro Validation : Incubate with human liver microsomes + NADPH, monitor depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .
Q. How does crystallographic disorder in the ethanone moiety impact electron density maps?
- Methodological Answer : Disorder arises from rotational flexibility of the ethanone group. Refinement strategies:
- Multi-Conformer Models : SHELXL’s PART instruction assigns occupancy to alternative conformers.
- Restraints : Apply DFIX and SIMU restraints to maintain bond geometry during refinement.
- Low-Temperature Data : Collect data at 90 K to reduce thermal motion. R-factors <5% indicate reliable resolution of disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
